molecular formula C12H19N5O2S B10949582 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10949582
M. Wt: 297.38 g/mol
InChI Key: LUFAXYUAVNUVOB-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings and a sulfonamide group, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,1,3-trimethyl-1H-pyrazole-4-sulfonamide in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its dual pyrazole rings and the presence of both ethyl and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19N5O2S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H19N5O2S/c1-5-17-11(6-7-13-17)8-16(4)20(18,19)12-9-15(3)14-10(12)2/h6-7,9H,5,8H2,1-4H3

InChI Key

LUFAXYUAVNUVOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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